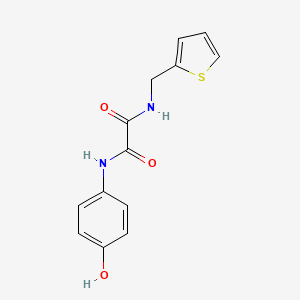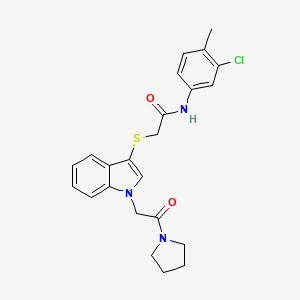![molecular formula C28H28FN5O2 B2520034 N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide CAS No. 1794742-19-0](/img/structure/B2520034.png)
N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide involves multiple steps, starting from basic chemical precursors to complex intermediates. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide required the condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine derivative, which was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate by cyclisation with a fluorinated butane dione, followed by saponification . Similarly, the synthesis of N-substituted derivatives of oxadiazole compounds involved the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of conversions to yield the target compounds . These methods demonstrate the complexity and multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple functional groups and aromatic systems. For example, the crystal structure of the pyrazolo[1,5-a]pyrimidine derivative was determined, indicating the importance of structural analysis in understanding the properties of these compounds . The presence of substituents such as fluorophenyl groups and oxadiazole rings contributes to the molecular complexity and potential biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, condensations, and cyclizations. These reactions are carefully orchestrated to introduce various functional groups and to build the heterocyclic frameworks characteristic of these molecules . The choice of reagents, solvents, and reaction conditions is critical to the success of these synthetic routes.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of aromatic rings, heteroatoms, and electron-withdrawing or donating groups can affect properties such as solubility, melting point, and reactivity. For instance, the biological activity of these compounds, such as the inhibition of cancer cell proliferation or antibacterial activity, is a direct consequence of their chemical properties . The anti-angiogenic and DNA cleavage studies of piperidine-4-carboxamide derivatives further illustrate the relationship between structure and biological function .
Biological Activity
The biological activities of these compounds are diverse and include the inhibition of cancer cell proliferation, antibacterial effects, anti-angiogenic properties, and DNA cleavage activities. The pyrazolo[1,5-a]pyrimidine derivative showed effective inhibition of some cancer cell lines , while the oxadiazole derivatives exhibited moderate to significant antibacterial activity . The piperidine-4-carboxamide derivatives were evaluated for their ability to inhibit angiogenesis and cleave DNA, with several compounds showing significant activity in these assays . These activities suggest potential applications in cancer therapy and as antibacterial agents.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
Compounds with structural elements similar to N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide have been synthesized and evaluated for their biological activities. For instance, thiazole-aminopiperidine hybrids have shown promising activity against Mycobacterium tuberculosis, indicating potential as antimicrobial agents (V. U. Jeankumar et al., 2013). Moreover, derivatives containing oxadiazole and piperidine motifs have been synthesized and shown to possess moderate to significant antimicrobial and anthelmintic activity, suggesting their applicability in treating infectious diseases (C. Sanjeevarayappa et al., 2015).
Enzyme Inhibition and Receptor Interaction
Certain derivatives have been explored for their enzyme inhibitory properties and receptor interactions, offering insights into their potential therapeutic applications. For example, compounds structurally related to the query chemical have been developed as glycine transporter 1 inhibitors, showing promising pharmacokinetic profiles and activity in preclinical models (Shuji Yamamoto et al., 2016). Similarly, novel oxadiazole derivatives have been evaluated for their anticancer activity, indicating the potential utility of such compounds in oncology research (A. Rehman et al., 2018).
Molecular Imaging and Neuroscience
In neuroscience, fluorinated derivatives of similar compounds have been utilized as PET radiotracers for imaging CB1 cannabinoid receptors, demonstrating the potential of such chemicals in molecular imaging and the study of neurological disorders (†. R. Katoch-Rouse et al., 2003). Additionally, compounds with 5-HT1A receptor antagonistic properties have been synthesized and investigated, highlighting their relevance in studying serotonin receptors and their roles in various psychiatric and neurological conditions (L. Lang et al., 1999).
Safety And Hazards
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN5O2/c1-18-5-3-6-22(17-18)25-32-28(36-33-25)24-7-4-14-30-26(24)34-15-12-21(13-16-34)27(35)31-19(2)20-8-10-23(29)11-9-20/h3-11,14,17,19,21H,12-13,15-16H2,1-2H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPFWUPZWBAVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NC(C)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2519951.png)
![2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene](/img/structure/B2519953.png)
![3-(4-methoxyphenyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2519955.png)

![6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B2519958.png)
![N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2519961.png)


![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2519964.png)
![N-(3-chloro-4-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2519965.png)
![1-({1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine](/img/structure/B2519967.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2519969.png)
![2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile](/img/structure/B2519972.png)
![1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B2519973.png)